molecular formula C10H13NO B13508085 4-(6-Methylpyridin-2-yl)butan-2-one

4-(6-Methylpyridin-2-yl)butan-2-one

Cat. No.: B13508085
M. Wt: 163.22 g/mol
InChI Key: CUJYGUTURAIUDC-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-2-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methylpyridin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with butan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methylpyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(6-Methylpyridin-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(6-Methylpyridin-3-yl)butan-2-one
  • 4-(6-Methylpyridin-4-yl)butan-2-one
  • 4-(6-Methylpyridin-5-yl)butan-2-one

Comparison: 4-(6-Methylpyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(6-methylpyridin-2-yl)butan-2-one

InChI

InChI=1S/C10H13NO/c1-8-4-3-5-10(11-8)7-6-9(2)12/h3-5H,6-7H2,1-2H3

InChI Key

CUJYGUTURAIUDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCC(=O)C

Origin of Product

United States

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